N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide is a complex organic compound characterized by the presence of benzyl, fluoro, and iodo functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Amine Intermediate: Benzylamine is reacted with 4-fluoro-2-iodobenzoyl chloride under basic conditions to form the corresponding amide.
Introduction of the Oxobutanamide Moiety: The intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to introduce the 3-oxobutanamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can form complex organic frameworks.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-Benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-(4-fluorophenyl)-3-oxobutanamide: Lacks the iodo group, which may affect its reactivity and applications.
N-Benzyl-N-(4-iodophenyl)-3-oxobutanamide: Lacks the fluoro group, which can influence its chemical properties.
Eigenschaften
CAS-Nummer |
922142-18-5 |
---|---|
Molekularformel |
C17H15FINO2 |
Molekulargewicht |
411.21 g/mol |
IUPAC-Name |
N-benzyl-N-(4-fluoro-2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C17H15FINO2/c1-12(21)9-17(22)20(11-13-5-3-2-4-6-13)16-8-7-14(18)10-15(16)19/h2-8,10H,9,11H2,1H3 |
InChI-Schlüssel |
ASCRJZCQXJDUGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)N(CC1=CC=CC=C1)C2=C(C=C(C=C2)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.